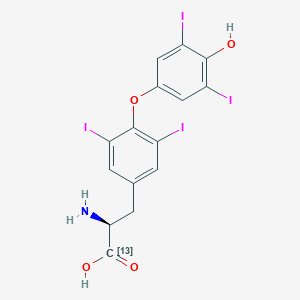

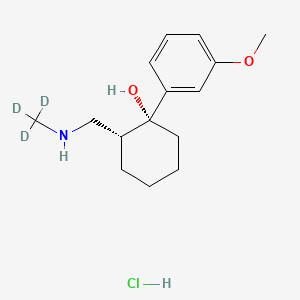

![molecular formula C27H34O8 B602816 Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate CAS No. 22255-07-8](/img/structure/B602816.png)

Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate

説明

Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate is a natural product found in Swietenia mahagoni and Khaya ivorensis with data available.

科学的研究の応用

Anticancer Activity

Limonoids, including Methyl 6-hydroxyangolensate, have been studied for their potential anticancer properties . They may inhibit the growth of cancer cells and induce apoptosis, the process of programmed cell death.

Antimalarial Properties

Some limonoids have shown antimalarial activity . They may interfere with the life cycle of the malaria parasite, potentially offering a new approach to treating this disease.

Hepatoprotective Effects

Limonoids such as Methyl 6-hydroxyangolensate may have hepatoprotective effects . They could potentially protect the liver from damage caused by toxins or disease.

Anti-inflammatory Activity

Limonoids may have anti-inflammatory properties . They could potentially reduce inflammation in the body, which is associated with many health conditions.

Neuroprotective Properties

Some studies suggest that limonoids may have neuroprotective effects . They could potentially protect nerve cells from damage or degeneration.

Antimicrobial and Antifungal Properties

Limonoids may have antimicrobial and antifungal properties . They could potentially inhibit the growth of harmful bacteria and fungi.

作用機序

Methyl 6-hydroxyangolensate, also known as Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate, is a limonoid , a class of highly oxygenated modified triterpenoids . This compound has been found to exhibit a diverse range of biological activities .

Target of Action

Limonoids, the class of compounds to which it belongs, have been found to interact with a broad range of biological targets, contributing to their diverse medicinal properties .

Mode of Action

It is known that limonoids can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Methyl 6-hydroxyangolensate, like other limonoids, can affect several biochemical pathways. For instance, some limonoids have been found to inhibit α-amylase activity and decrease bowel motility . These effects could potentially justify their use in managing conditions like diabetes and diarrhea .

Result of Action

Methyl 6-hydroxyangolensate has been reported to show antifungal and antibacterial activities . This suggests that the compound can lead to molecular and cellular changes that inhibit the growth of certain fungi and bacteria .

特性

IUPAC Name |

methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYZKWCPWBKPIG-KDSQYEHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)[C@@H](C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known antifungal activity of Methyl 6-hydroxyangolensate?

A1: While Methyl 6-hydroxyangolensate itself was not directly tested for antifungal activity in the provided research [, ], its close structural analogue, Methyl angolensate, exhibited antifungal activity against the plant pathogenic fungus Botrytis cinerea []. This suggests Methyl 6-hydroxyangolensate might possess similar antifungal properties, but further research is needed to confirm this.

Q2: Where has Methyl 6-hydroxyangolensate been found in nature?

A2: Methyl 6-hydroxyangolensate was first isolated from the timber of Khaya senegalensis (Desr.) A. Juss, along with its acetate derivative []. This finding highlights the presence of this compound in the Meliaceae family.

Q3: Is there any information available on the structure-activity relationship of Methyl 6-hydroxyangolensate and its antifungal activity?

A3: Although the provided research doesn't specifically investigate the structure-activity relationship of Methyl 6-hydroxyangolensate, the study by Konan et al. [] does discuss the structure-activity relationship of other limonoids, including Methyl angolensate, against Botrytis cinerea. The presence of specific functional groups and their spatial arrangement appear to influence the antifungal activity. Further studies are needed to determine the specific structural features of Methyl 6-hydroxyangolensate that may contribute to potential antifungal activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

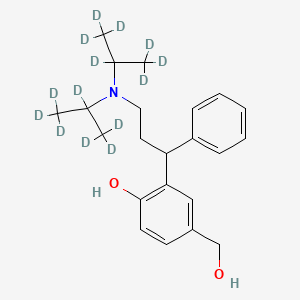

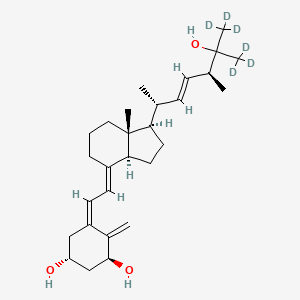

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)